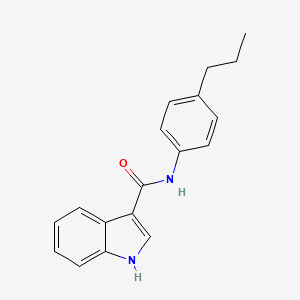

N-(4-propylphenyl)-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-propylphenyl)-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-2-5-13-8-10-14(11-9-13)20-18(21)16-12-19-17-7-4-3-6-15(16)17/h3-4,6-12,19H,2,5H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWAKOHWBLGRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Agents and Reaction Conditions

The coupling of indole-3-carboxylic acid derivatives with 4-propylaniline is typically facilitated by carbodiimide or uronium-based reagents, which activate the carboxyl group to form an active ester intermediate. Common reagents include:

- EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

- HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole)

- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- DCC (N,N'-Dicyclohexylcarbodiimide)

- TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

- Dissolve indole-3-carboxylic acid (or a substituted derivative) and 4-propylaniline in an aprotic solvent such as acetonitrile or dichloromethane.

- Add the coupling agent and an appropriate base such as DIPEA (N,N-Diisopropylethylamine) to scavenge generated acids.

- Stir the reaction mixture at room temperature or slightly elevated temperatures (20–40 °C) for 12–24 hours.

- Work up by aqueous extraction and purification via recrystallization or chromatography.

Example Protocol (Adapted from Patent WO2016181414A1)

| Reagent/Condition | Quantity/Details | Notes |

|---|---|---|

| Indole-3-acetic acid | 500 mg (2.85 mmol) | Starting material |

| 4-Propylaniline | 2.85 mmol | Equimolar to acid |

| HOBt | 3.4 mmol | Coupling additive |

| EDC·HCl | 3.4 mmol | Coupling agent |

| DIPEA | 11.4 mmol | Base |

| Solvent | Acetonitrile (10 mL) | Aprotic solvent |

| Reaction time | 16 hours | Ambient temperature |

| Workup | Evaporation, EtOAc extraction | Purification by washing |

This procedure yields the corresponding indole-3-carboxamide with high purity after standard workup.

Mechanistic Considerations

- The carboxylic acid is activated by carbodiimide coupling agents to form an O-acylisourea intermediate.

- HOBt or similar additives suppress side reactions and improve yield by forming a more stable active ester.

- The nucleophilic amine of 4-propylaniline attacks the activated ester, forming the amide bond.

- The reaction is typically performed under mild conditions to preserve the indole ring integrity.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| Activation | Carboxylic acid activation | EDC·HCl, HOBt, DIPEA, acetonitrile | Formation of active ester intermediate |

| Coupling | Nucleophilic attack by 4-propylaniline | Room temperature, 12–24 h | Formation of amide bond |

| Workup & Purification | Extraction, washing, recrystallization | EtOAc extraction, drying | Pure this compound |

| Optional Oxidation | For related derivatives (not always required) | Suitable oxidizing agents, base treatment | Quinolone carboxamide derivatives (if applicable) |

Research Findings and Optimization Notes

- Coupling efficiency is highly dependent on the choice of coupling agent and reaction conditions; uronium salts like HATU can provide faster and higher-yielding reactions compared to carbodiimides alone.

- Solvent choice influences solubility and reaction rate; acetonitrile and dichloromethane are preferred.

- Base quantity is critical to neutralize generated acids and drive the reaction forward.

- Reaction temperature is generally ambient to avoid decomposition of sensitive indole moieties.

- The overall yield for similar indole carboxamide syntheses typically ranges from 60% to 85%, depending on purification efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-propylphenyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or indole rings are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(4-propylphenyl)-1H-indole-3-carboxamide is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in pharmacology, medicinal chemistry, and materials science.

Chemical Properties and Structure

This compound, also known by its chemical formula , features an indole core substituted with a propylphenyl group at the nitrogen position. This structure imparts specific biological activities and makes it a valuable compound for various studies.

Pharmacological Research

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Cannabinoid Receptor Modulation : The compound has shown promise as a cannabinoid receptor modulator, which may have implications for pain management and neuroprotection. Research indicates that compounds with similar structures can interact with the endocannabinoid system, potentially leading to analgesic effects .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in cancer therapeutics .

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways .

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of more complex molecules. It can be utilized in:

- Synthesis of Novel Indole Derivatives : Researchers are exploring the use of this compound as a precursor for synthesizing new indole derivatives with enhanced biological activity. These derivatives could target specific diseases more effectively than existing treatments.

- Drug Development : The structural characteristics of this compound allow it to be modified to create new pharmaceutical agents. Its ability to engage with biological targets makes it an attractive candidate for drug design.

Materials Science

In materials science, this compound has potential applications in:

- Organic Electronics : The compound's electronic properties can be harnessed in the development of organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or to introduce specific functionalities, such as improved thermal stability or electrical conductivity .

Case Study 1: Cannabinoid Receptor Interaction

A study published in Journal of Medicinal Chemistry explored the interaction of this compound with cannabinoid receptors. The results demonstrated that this compound exhibited selective binding affinity towards CB2 receptors, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Properties

In vitro studies conducted on various cancer cell lines indicated that this compound induced significant apoptosis compared to control groups. This finding supports further exploration into its use as an anticancer therapeutic agent.

Case Study 3: Organic Electronics Development

Research published in Advanced Materials highlighted the use of this compound in fabricating organic electronic devices. The study reported enhanced charge mobility and stability when used in organic semiconductor formulations.

Mechanism of Action

The mechanism of action of N-(4-propylphenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-propylphenyl)-1H-indole-3-carboxamide with key analogs, focusing on structural variations, regulatory status, and inferred pharmacological profiles.

Structural Modifications

Pharmacological and Regulatory Context

- Psychoactive Potential: Compounds like APICA and STS-135 are classified as synthetic cannabinoids due to their affinity for cannabinoid receptors (CB1/CB2). The 4-propylphenyl variant lacks direct evidence of such activity but shares structural motifs (indole-3-carboxamide core) with regulated substances .

- Legislative Status: APICA and STS-135 were banned in the EU in 2012 under synthetic drug legislation.

Biological Activity

N-(4-propylphenyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an indole core substituted with a propylphenyl group, which may influence its reactivity and biological properties. The presence of the propyl group is believed to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity. For instance, it has been suggested that indole derivatives can interact with the cannabinoid receptors, influencing pain and inflammation pathways.

- Inhibition of Tumor Growth : Studies indicate that similar indole derivatives exhibit anticancer properties by inhibiting tubulin polymerization, thereby disrupting cell division .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

- Anticancer Activity : A study investigated the effects of indole derivatives on cancer cell lines. This compound demonstrated significant antiproliferative effects, with IC50 values indicating effective inhibition of tumor growth. The mechanism involved disruption of tubulin dynamics, leading to cell cycle arrest and apoptosis in treated cells .

- Anti-inflammatory Effects : In vitro studies showed that derivatives similar to this compound effectively inhibited the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 macrophages. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .

- Neuroprotective Properties : Research has indicated that certain indole derivatives can confer protection against viral infections affecting the central nervous system. In preclinical models, these compounds were shown to inhibit the replication of neurotropic viruses, suggesting a possible role in treating viral encephalitis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Modifications at the indole nitrogen or carboxamide position can significantly alter potency and selectivity.

- The introduction of various substituents on the phenyl ring has been shown to enhance or reduce activity against specific targets.

For example, compounds with electron-withdrawing groups on the phenyl ring exhibited improved anticancer activity compared to their electron-donating counterparts .

Q & A

Q. What are the most effective synthetic routes for N-(4-propylphenyl)-1H-indole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis of indole-3-carboxamide derivatives typically involves coupling indole-3-carboxylic acid with substituted anilines. A one-pot, two-step method has been reported for analogous compounds, where intermediates are generated via nucleophilic aromatic substitution (SNAr) under basic conditions, followed by cyclization . Key variables to optimize include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Catalysts : Use of coupling agents like HATU or EDCI improves yield.

- Temperature : Reactions often proceed at 80–100°C for 6–12 hours.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating pure products .

Q. How can the structural identity of this compound be confirmed?

A combination of spectroscopic and crystallographic techniques is critical:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the indole core and propylphenyl substituent (e.g., aromatic protons at δ 7.0–8.0 ppm, propyl chain protons at δ 0.9–1.7 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]<sup>+</sup> for C18H18N2O: calculated 278.1419, observed 278.1415).

- X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., π-π stacking in indole derivatives) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., receptor binding vs. functional assays) may arise from:

Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this compound for cannabinoid receptors?

SAR studies should systematically modify:

- Indole substituents : Introduce electron-withdrawing groups (e.g., -F, -NO2) at C-5 to enhance receptor affinity .

- Phenyl ring modifications : Compare propyl (C3H7) with bulkier substituents (e.g., adamantyl) to assess steric effects .

- Amide linkage : Replace carboxamide with sulfonamide to test hydrogen-bonding requirements.

Experimental validation :

Q. What analytical methods are suitable for detecting metabolic byproducts of this compound in vivo?

Metabolite identification requires:

- LC-MS/MS : Use high-resolution tandem MS to fragment parent ions (e.g., m/z 278 → 160 for indole cleavage).

- Isotopic labeling : Incorporate <sup>13</sup>C or <sup>2</sup>H into the propyl chain to trace metabolic pathways.

- Enzyme inhibition studies : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify major metabolic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.